molecular formula C22H40ClN B14352586 N,N-Dimethyl-N-(2-phenylethyl)dodecan-1-aminium chloride CAS No. 92000-07-2

N,N-Dimethyl-N-(2-phenylethyl)dodecan-1-aminium chloride

Cat. No.: B14352586
CAS No.: 92000-07-2
M. Wt: 354.0 g/mol
InChI Key: NJMZWQQNCJWNQD-UHFFFAOYSA-M
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Description

N,N-Dimethyl-N-(2-phenylethyl)dodecan-1-aminium chloride is a quaternary ammonium compound with the molecular formula C22H40ClN . This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N-(2-phenylethyl)dodecan-1-aminium chloride typically involves the quaternization of N,N-dimethyl-N-(2-phenylethyl)amine with dodecyl chloride. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N-(2-phenylethyl)dodecan-1-aminium chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N-Dimethyl-N-(2-phenylethyl)dodecan-1-aminium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in cell membrane studies due to its surfactant properties.

    Medicine: Investigated for its potential antimicrobial and antifungal activities.

    Industry: Utilized in the formulation of detergents and disinfectants.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N-(2-phenylethyl)dodecan-1-aminium chloride primarily involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-N-(2-phenylethyl)hexadecan-1-aminium chloride
  • N,N-Dimethyl-N-(2-phenylethyl)octadecan-1-aminium chloride

Uniqueness

Compared to its analogs, N,N-Dimethyl-N-(2-phenylethyl)dodecan-1-aminium chloride has a balanced hydrophobic and hydrophilic structure, making it more effective as a surfactant. Its unique chain length provides optimal interaction with lipid membranes, enhancing its antimicrobial efficacy .

Properties

CAS No.

92000-07-2

Molecular Formula

C22H40ClN

Molecular Weight

354.0 g/mol

IUPAC Name

dodecyl-dimethyl-(2-phenylethyl)azanium;chloride

InChI

InChI=1S/C22H40N.ClH/c1-4-5-6-7-8-9-10-11-12-16-20-23(2,3)21-19-22-17-14-13-15-18-22;/h13-15,17-18H,4-12,16,19-21H2,1-3H3;1H/q+1;/p-1

InChI Key

NJMZWQQNCJWNQD-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCC1=CC=CC=C1.[Cl-]

Origin of Product

United States

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